molecular formula C11H15N3O4S B15241999 N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide

N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide

Cat. No.: B15241999
M. Wt: 285.32 g/mol
InChI Key: JAHDNLRSRKVVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are often used.

Major Products

    Reduction of Nitro Group: Produces the corresponding amine.

    Substitution Reactions: Can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates . The nitro group can participate in redox reactions, affecting cellular processes .

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

N-methyl-4-nitro-N-pyrrolidin-3-ylbenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c1-13(10-6-7-12-8-10)19(17,18)11-4-2-9(3-5-11)14(15)16/h2-5,10,12H,6-8H2,1H3

InChI Key

JAHDNLRSRKVVNC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.